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Compound of Interest

Compound Name: Tiglic aldehyde

CAS No.: 6038-09-1

Cat. No.: B7770458

Get Quote

Abstract
This technical guide details the identification of Tiglic aldehyde (trans-2-methyl-2-butenal)

using Fourier Transform Infrared (FTIR) spectroscopy. It focuses on the specific vibrational

signatures arising from its

-unsaturated structure.[1] Key diagnostic features include the Fermi resonance of the aldehydic
C-H bond and the conjugation-induced bathochromic shift of the carbonyl stretching frequency.
This protocol is designed for researchers in flavor chemistry, pharmaceutical intermediate
analysis, and organic synthesis.

Introduction & Chemical Context
Tiglic aldehyde (CAS 497-03-0) is a volatile,

-unsaturated aldehyde used as a flavor component and a chemical intermediate. Its structure
features a carbonyl group conjugated with a carbon-carbon double bond, which significantly
alters its vibrational modes compared to saturated aldehydes.[1]
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Chemical Structure:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline

ng-star-inserted">

-2-methylbut-2-enal Formula:

[2][3][4]

Accurate identification requires distinguishing the conjugated carbonyl stretch from isolated

carbonyls and validating the aldehyde functionality via Fermi resonance doublets. This guide

provides a self-validating workflow to ensure spectral integrity.

Experimental Configuration
Given Tiglic aldehyde’s volatility (BP

) and liquid state, Attenuated Total Reflectance (ATR) is the preferred sampling method over
transmission cells to minimize path length errors and evaporation.

Hardware Specifications
Instrument: FTIR Spectrometer with mid-IR source (Globar).

Detector: DTGS (Deuterated Triglycine Sulfate) for linearity or MCT (Mercury Cadmium

Telluride) for high sensitivity.

Accessory: Single-bounce Diamond or ZnSe ATR crystal.

Resolution:

(sufficient for resolving Fermi doublets).

Scans: 32–64 scans to optimize Signal-to-Noise (S/N) ratio.

Spectral Analysis & Interpretation
The Conjugation Effect
In saturated aldehydes, the

stretch typically appears near
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.[5][6] However, in Tiglic aldehyde, the

-electron system of the

double bond overlaps with the

-system (conjugation). This delocalization increases the single-bond character of the carbonyl,
weakening the bond stiffness constant (

) and lowering the vibrational frequency (

) according to Hooke’s Law:

Consequently, the Tiglic aldehyde carbonyl peak shifts to a lower wavenumber (

) [1, 3].

Fermi Resonance (Aldehydic C-H)
The most definitive identification of the aldehyde group is the "Fermi Doublet." This

phenomenon occurs when the fundamental C-H stretching vibration (

) couples with the first overtone of the C-H bending vibration (

).

Because these two energy levels are nearly identical and have the same symmetry, they split

into two distinct bands:[7]

Higher Frequency:

(often overlapped by alkyl C-H).

Lower Frequency:

(Distinctive, isolated shoulder).

Diagnostic Rule: The presence of a sharp peak near

combined with a carbonyl stretch is the "gold standard" for aldehyde confirmation [4, 5].

Functional Group Assignment Table
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Functional
Group

Vibration Mode
Wavenumber (

)
Intensity Notes

Aldehydic C-H
Stretch (Fermi

Resonance)
Medium

Diagnostic

"shoulder" peak

[4].[1][6][8]

Aldehydic C-H
Stretch (Fermi

Resonance)
Medium

Often obscured

by alkyl C-H.

Carbonyl (

)
Stretch Strong

Shifted lower due

to conjugation

[1].

Alkene (

)
Stretch Med-Strong

Conjugated

alkene; lower

than isolated

.

Methyl (

)

Stretch

(Asym/Sym)
Strong

Standard

aliphatic

backbone.

Alkene C-H
Out-of-plane

Bend
Variable

Fingerprint

region specific to

substitution.

Visualization of Analytical Logic
Diagram 1: Spectral Assignment Logic
This diagram illustrates the decision tree for assigning the specific functional groups of Tiglic
aldehyde based on spectral data.
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Caption: Logical flow for confirming Tiglic aldehyde structure via FTIR spectral bands.

Standard Operating Protocol (SOP)
Step 1: Instrument Initialization

Clean the ATR crystal with isopropanol. Ensure no residue remains.

Acquire a Background Spectrum (air) using the same parameters as the sample (32 scans,

resolution).

Self-Validation: Ensure the background shows minimal water vapor (

) and

(

) interference.

Step 2: Sample Application
Using a glass pipette, place 1–2 drops of Tiglic aldehyde liquid onto the center of the

crystal.

Safety Note: Tiglic aldehyde is a flammable liquid and a skin irritant. Use gloves and work in

a fume hood if possible [2].

Cover with the volatile cover (if equipped) to prevent evaporation during scanning.
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Step 3: Data Acquisition[10]
Start the scan immediately to minimize oxidation.

Monitor the "Live" preview. Look for the strong carbonyl peak at

.

Collect the sample spectrum.[9]

Step 4: Post-Processing & Validation
Baseline Correction: Apply automatic baseline correction if the baseline is tilted.

Oxidation Check (Critical): Inspect the region

.

Pass: Distinct C-H peaks and Fermi doublet.

Fail: A broad, "hump-like" absorption spanning

indicates the formation of a Carboxylic Acid O-H stretch. This suggests the sample has
oxidized to Tiglic Acid.

Peak Picking: Label the diagnostic peaks (

).

Diagram 2: Experimental Workflow
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Caption: Step-by-step FTIR acquisition workflow with integrated quality control for sample

oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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